
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
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Overview
Description
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. This compound is characterized by its maleimide, lysine (t-Boc), and amine functional groups. It is primarily used in drug delivery systems due to its high purity and specific molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves several steps:
PEGylation: The process begins with the PEGylation of lysine, where PEG chains are attached to the lysine molecule.
Protection: The t-Boc (tert-butoxycarbonyl) group is introduced to protect the amine group of lysine during subsequent reactions.
Maleimide Introduction: Maleimide is then conjugated to the PEGylated lysine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to ensure consistency and purity.
Purification: The final product is purified using techniques such as chromatography to achieve a purity of 98%.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the t-Boc protecting group.
Major Products
Substitution Products: Products formed from nucleophilic substitution reactions involving the maleimide group.
Deprotected Amine: The primary amine formed after the removal of the t-Boc group.
Scientific Research Applications
Scientific Research Applications
- Bioconjugation :
-
Drug Delivery Systems :
- This compound is employed to enhance the pharmacokinetics of therapeutic agents. The hydrophilic nature of PEG improves solubility and stability while reducing immunogenicity. By attaching drugs to this compound, researchers can achieve targeted delivery to specific tissues or cells expressing thiol-containing receptors .
- Modification of Biomolecules :
Antibody-Drug Conjugates (ADCs)
In a study focused on ADCs, this compound was utilized to attach cytotoxic agents to monoclonal antibodies. This approach enhanced the therapeutic index by allowing selective delivery to tumor cells while minimizing off-target effects. The stability of the conjugates in serum was maintained at over 90% integrity after several hours, ensuring that the therapeutic agents remained active until they reached their target site.
Biodistribution Studies
Research involving radiolabeled versions of this compound demonstrated preferential accumulation in tumor tissues compared to normal tissues. This highlighted its potential for targeted cancer therapies, with significantly higher uptake observed in tumors than surrounding muscle tissue .
Mechanism of Action
The mechanism of action of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 involves:
Conjugation: The maleimide group reacts with thiol groups on target molecules, forming stable thioether bonds.
Protection and Deprotection: The t-Boc group protects the amine during synthesis and can be removed to expose the reactive amine group.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-Boc: Similar in structure but lacks the lysine component.
Mal-PEG4-NH2: Contains an amine group but does not have the t-Boc protection.
Uniqueness
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is unique due to its combination of functional groups, which allows for versatile applications in various fields. The presence of the t-Boc group provides additional protection during synthesis, making it more suitable for complex chemical reactions .
Biological Activity
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a specialized polyethylene glycol (PEG) derivative characterized by its maleimide end group and a t-Boc protected lysine. This compound is notable for its ability to facilitate bioconjugation through the reaction of the maleimide group with thiol-containing biomolecules, particularly within a pH range of 6.5 to 7.5. The presence of the hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various biological applications, including drug delivery and protein labeling .
The biological activity of this compound primarily stems from its ability to form stable conjugates with thiol-containing molecules, such as proteins and peptides. This is achieved through a Michael-type addition reaction between the maleimide group and free thiols, which can be found in cysteine residues of proteins. The t-Boc protective group can be removed under acidic conditions, allowing for further functionalization or conjugation to other biomolecules .
Applications in Drug Delivery
This compound has shown potential in targeted drug delivery systems. By conjugating therapeutic agents to this PEG derivative, researchers can enhance the pharmacokinetics and biodistribution of drugs. The hydrophilicity of PEG improves solubility and reduces immunogenicity, while the maleimide functionality allows for specific targeting to cells expressing thiol-containing receptors .
Case Studies
- Conjugation with Antibodies : In a study involving antibody-drug conjugates (ADCs), this compound was utilized to attach cytotoxic agents to monoclonal antibodies. This approach significantly improved the therapeutic index of the ADCs by allowing for selective delivery to tumor cells while minimizing off-target effects .
- In Vivo Stability : Research demonstrated that conjugates formed with this compound exhibited high stability in serum, maintaining over 90% integrity after several hours in circulation. This stability is crucial for ensuring that therapeutic agents remain active until they reach their target site .
- Biodistribution Studies : Biodistribution studies using radiolabeled versions of this compound showed preferential accumulation in tumor tissues compared to normal tissues, highlighting its potential for targeted cancer therapies. The uptake was significantly higher in tumors compared to surrounding muscle tissue, indicating effective targeting capabilities .
Comparative Data Table
Property | This compound | Alternative PEG Derivatives |
---|---|---|
Molecular Weight | ~ 5 kDa | Varies (typically 2-20 kDa) |
Solubility | High (due to PEG chain) | Varies |
Reactivity | Maleimide-thiol chemistry | Depends on functional groups |
Stability in Serum | >90% after 4 hours | Varies |
Targeting Capability | High (specific for thiols) | Depends on modification |
Properties
IUPAC Name |
tert-butyl N-[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHFAZSFIBTHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H147N5O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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